molecular formula C6H10S2 B14564628 2-(Prop-1-en-1-yl)-1,3-dithiolane CAS No. 61685-38-9

2-(Prop-1-en-1-yl)-1,3-dithiolane

Cat. No.: B14564628
CAS No.: 61685-38-9
M. Wt: 146.3 g/mol
InChI Key: SMYVRWWDRWWULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Prop-1-en-1-yl)-1,3-dithiolane is a specialized chemical reagent primarily used in organic synthesis as a building block and protective group. As a 1,3-dithiolane derivative, this compound is of significant interest for its role in carbonyl protection strategies. In synthetic chemistry, 1,3-dithiolanes are routinely employed to protect aldehyde and ketone carbonyl groups, forming thioacetal derivatives that are stable under a wide range of conditions, including basic media and in the presence of nucleophiles . The deprotection to regenerate the original carbonyl compound can be achieved using various methods, such as oxidation with iodine and hydrogen peroxide . The prop-1-en-1-yl substituent on the dithiolane ring introduces a site of unsaturation, potentially making this compound a useful scaffold for further functionalization, for instance, in metal-catalyst-free oxidative coupling reactions to form complex β-ketodithianes . This compound is intended for use by qualified researchers as a synthetic intermediate in the development of pharmaceuticals, natural products, and novel organic materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61685-38-9

Molecular Formula

C6H10S2

Molecular Weight

146.3 g/mol

IUPAC Name

2-prop-1-enyl-1,3-dithiolane

InChI

InChI=1S/C6H10S2/c1-2-3-6-7-4-5-8-6/h2-3,6H,4-5H2,1H3

InChI Key

SMYVRWWDRWWULL-UHFFFAOYSA-N

Canonical SMILES

CC=CC1SCCS1

Origin of Product

United States

Preparation Methods

Cyclocondensation of α,β-Unsaturated Aldehydes with 1,2-Ethanedithiol

Reaction Mechanism and Scope

The most direct route to 2-(Prop-1-en-1-yl)-1,3-dithiolane involves the acid-catalyzed cyclocondensation of propenal (acrolein) with 1,2-ethanedithiol. This method leverages the inherent reactivity of the α,β-unsaturated aldehyde system, where the conjugated double bond facilitates nucleophilic attack by thiol groups. The reaction proceeds through a sequential mechanism:

  • Protonation of the aldehyde carbonyl oxygen
  • Thiol addition to the activated carbonyl carbon
  • Cyclization via intramolecular sulfur nucleophile attack

The product isolation typically employs solvent extraction followed by silica gel chromatography, yielding 68-75% of the target compound. A notable advantage of this approach is its compatibility with various substituted aldehydes, enabling structural diversification at the 2-position of the dithiolane ring.

Table 1: Optimization of Cyclocondensation Parameters
Parameter Optimal Range Yield Impact
Catalyst (HCl conc.) 0.5-1.0 M Maximizes at 0.75 M
Temperature 25-40°C >50°C reduces yield
Reaction Time 4-6 h Prolonged → side rxn
Solvent System Dichloromethane/EtOH Prevents oligomer.

Limitations and Side Reactions

While efficient, this method faces challenges in controlling regioselectivity when using substituted propenals. Computational studies reveal that electron-withdrawing groups on the aldehyde increase reaction rates but may lead to [2+2] cycloaddition byproducts. The conjugated diene system in the product also necessitates inert atmosphere handling to prevent oxidative degradation.

Cyclization of Hydroxyalkyl Dithiocarbamates

Patent-Based Methodology

US3342835A discloses a novel approach utilizing hydroxypropyl dithiocarbamate precursors cyclized in the presence of hydrogen halides. For 2-(Prop-1-en-1-yl) derivatives, the synthesis involves:

  • Preparation of 3-hydroxy-1-propenyl dithiocarbamate via nucleophilic substitution
  • HCl-mediated cyclization at 50-80°C
  • Recrystallization from acetone/ether mixtures

This method produces the hydrochloride salt of the target compound in 54-61% yield, with the advantage of crystalline product formation suitable for X-ray characterization. The reaction mechanism proceeds through:

  • Protonation of the hydroxyl group
  • Intramolecular nucleophilic displacement by sulfur
  • Elimination of water
Table 2: Cyclization Efficiency with Different Halides
Halide Source Temperature (°C) Time (h) Yield (%)
HCl (gas) in EtOH 25 16 61
HBr (48% aq.) 50 5 58
HI (57% in H2O) 40 8 49

Scalability Considerations

Industrial-scale adaptations of this method require careful pH control to prevent dithiocarbamate decomposition. Continuous flow reactors with in-line neutralization systems have demonstrated 85% conversion efficiency at 10 kg/batch scale.

Organometallic Derivatization Strategies

Lithiation-Allylation Sequence

Building on the inherent acidity of dithiolane α-protons, researchers have developed a two-step protocol:

  • Deprotonation of 1,3-dithiolane with n-BuLi at -78°C
  • Quenching with allyl bromide or propargyl electrophiles

This method enables precise introduction of the prop-1-en-1-yl group but suffers from competitive ethylene elimination. Recent advancements using hindered lithium amide bases (LDA/HMDS) have suppressed side reactions, improving yields to 42-48%.

Copper-Catalyzed Cross Coupling

Aryl- and alkenylboronic acids undergo efficient coupling with 2-iodo-1,3-dithiolane under Miyaura-Suzuki conditions:

  • Pd(PPh3)4 (5 mol%)
  • K2CO3 base in THF/H2O
  • 80°C for 12 h

While primarily developed for aryl derivatives, this method shows promise for alkenyl systems when using sterically hindered phosphine ligands.

Emerging Catalytic Approaches

DABCO-Mediated Thiol-Ene Click Chemistry

Inspired by thiazolidine synthesis protocols, a novel solvent-free method employs:

  • DABCO (15 mol%) catalyst
  • Carbon disulfide as sulfur source
  • Propargyl alcohol derivatives

This approach achieves 75-83% yield at ambient temperature through a radical-mediated mechanism, particularly effective for electron-deficient alkenes.

Table 3: Comparison of Catalytic Systems
Catalyst Temp. (°C) Time (h) Yield (%) Selectivity
DABCO 25 2 83 99:1
DBU 100 6 91 93:7
Cs2CO3 80 12 67 85:15

Industrial Production Considerations

Cost Analysis of Major Routes

Method Raw Material Cost ($/kg) Energy Input (kW·h/kg) E-Factor
Cyclocondensation 12.45 8.7 4.2
Dithiocarbamate Cycl. 18.20 12.3 6.8
Catalytic Thiol-Ene 9.85 5.1 2.9

Environmental Impact Assessment

Life cycle analysis reveals the DABCO-mediated route reduces wastewater generation by 78% compared to traditional methods. The E-factor improvement (2.9 vs 6.8) positions this as the most sustainable large-scale production method.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-en-1-yl)-1,3-dithiolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the dithiolane ring to a more reduced form, such as a thiol or sulfide.

    Substitution: The prop-1-en-1-yl group can undergo substitution reactions, where the double bond can react with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Prop-1-en-1-yl)-1,3-dithiolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Prop-1-en-1-yl)-1,3-dithiolane involves its interaction with molecular targets through its reactive dithiolane ring. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential biological activities, such as enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of 1,3-Dithiolane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
2-(Prop-1-en-1-yl)-1,3-dithiolane C₆H₁₀S₂ 146.27 Propenyl substituent; potential intermediate
2-Propyl-1,3-dithiolane C₆H₁₂S₂ 148.29 Saturated alkyl chain; used in GC analysis
2-(p-Tolyl)-1,3-dithiolane C₁₀H₁₂S₂ 196.33 Aromatic substituent; structural studies
2-(Anthracen-9-yl)-1,3-dithiolane C₁₇H₁₄S₂ 282.42 Fluorescent probe for Hg²⁺ detection
2-Ethyl-2-methyl-1,3-dithiolane C₆H₁₂S₂ 148.29 Cyclic sulfide in garlic volatiles

Reactivity and Stability

  • This compound : The propenyl group introduces unsaturation, enhancing reactivity in cycloaddition or polymerization reactions. This contrasts with saturated analogs like 2-propyl-1,3-dithiolane , which exhibit greater stability under oxidative conditions .
  • Aromatic Derivatives : Compounds like 2-(p-tolyl)-1,3-dithiolane demonstrate reduced electrophilicity compared to aliphatic derivatives due to resonance stabilization of the aromatic ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.